15alpha-Hydroxyprogesterone
Overview
Description
15alpha-Hydroxyprogesterone is a synthetic progestin hormone . It is used in pregnant women to help lower the risk of giving birth too early (preterm birth or giving birth less than 37 weeks of pregnancy) . This medicine is given only to pregnant women who are pregnant with one baby and who have had a preterm delivery of one baby in the past .
Synthesis Analysis
The synthesis of 17α-hydroxyprogesterone (17-OHP), a glucocorticoid steroid hormone derived from both progesterone via 17-hydroxylase and 17-hydroxypregnenolone via 3β-hydroxysteroid dehydrogenase, has been studied . The use of Oasis PRiME HLB resulted in consistent and highly reproducible recoveries of all compounds with minimal matrix effects .
Molecular Structure Analysis
The molecular formula of this compound is C21H30O3 . It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid) .
Chemical Reactions Analysis
The static gravimetric method was used to measure the solubility of 17-αhydroxyprogesterone (OHP) in 13 pure solvents ranging from 278.15 to 323.15 K . The results indicate that the experimental solubility of OHP increases with increasing temperature .
Physical and Chemical Properties Analysis
The solubility of 17-αhydroxyprogesterone (OHP) in 13 pure solvents increases with increasing temperature . The thermodynamic analysis of solubility data showed that the mixing process was spontaneous .
Scientific Research Applications
Microbial Hydroxylation
Faramarzi et al. (2003) demonstrated the microbial hydroxylation of progesterone using Acremonium strictum, which resulted in the production of 15alpha-hydroxyprogesterone. This study highlights the microbial pathway as a method for synthesizing hydroxylated pregnene-like steroids, including this compound (Faramarzi et al., 2003).
Steroidogenesis in Sea Lampreys
Research by Lowartz et al. (2003) and Bryan et al. (2004) on sea lampreys, Petromyzon marinus, identified the synthesis of 15alpha-hydroxylated steroids, including this compound, in the gonads of these animals. This finding suggests a unique steroidogenic pathway in sea lampreys and contributes to our understanding of evolutionary aspects of steroid metabolism (Lowartz et al., 2003); (Bryan et al., 2004).
Hydroxylation by CYP106A2
Lisurek et al. (2004) investigated the hydroxylation activity of CYP106A2 from Bacillus megaterium, which included the production of this compound. This study is relevant for the pharmaceutical application of these hydroxylated steroids, particularly for their potential use in drug development (Lisurek et al., 2004).
Progesterone Hydroxylating in Fungi
A study by Poli et al. (2009) on the vascular wilt pathogen Fusarium oxysporum showed that progesterone can induce an enzyme system that converts it into less toxic hydroxylated products, such as this compound. This study underscores the role of fungi in steroid transformation and its potential biotechnological applications (Poli et al., 2009).
Hormonal Analysis and Screening
Several studies have focused on developing assays for the determination of 17alpha-hydroxyprogesterone in various samples. For instance, Etter et al. (2006) explored an LC-MS/MS method for quantifying 17alpha-hydroxyprogesterone in serum, which is important for diagnosing conditions like congenital adrenal hyperplasia (Etter et al., 2006). Similarly, Bekman Ni et al. (2010) developed an assay for determining 17alpha-hydroxyprogesterone in dried blood spots for neonatal screening for adrenogenital syndrome (Bekman Ni et al., 2010).
Mechanism of Action
Safety and Hazards
15alpha-Hydroxyprogesterone may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWIUXKKQXGQRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-73-7 | |
Record name | 15.alpha.-Hydroxyprogesterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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